1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone

Description

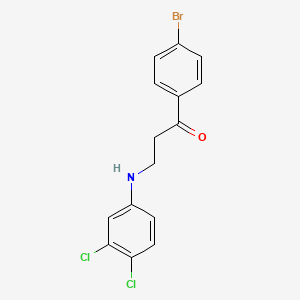

1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the carbonyl position and a 3,4-dichloroanilino moiety at the β-carbon.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrCl2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-6,9,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQIPOKFAGATAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, also known by its CAS number 882748-76-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H12BrCl2NO

- Molecular Weight : 373.07 g/mol

- IUPAC Name : 1-(4-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one

- Canonical SMILES : C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Br

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific protein kinases involved in tumorigenesis. The compound has shown potency against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers.

Inhibition Studies

- IC50 Values : Preliminary studies have reported IC50 values in the low nanomolar range for these kinases, indicating strong inhibitory potential against cancer cell lines expressing these mutations .

Anticancer Activity

This compound has been investigated for its anticancer properties. The compound's structure suggests it may interfere with signaling pathways critical for cancer cell proliferation and survival.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines harboring the KIT D816V mutation. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Multidrug Resistance Reversal

Another promising area of research is the compound's potential role as a multidrug resistance (MDR) reverser. By inhibiting efflux pumps such as P-glycoprotein, it may enhance the efficacy of existing chemotherapeutic agents.

- Research Findings : A study highlighted that co-administration of this compound with conventional anticancer drugs led to a marked increase in drug accumulation within resistant cancer cells .

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies are ongoing to determine the therapeutic window and potential side effects.

Summary of Research Findings

| Study | Findings |

|---|---|

| In vitro cancer cell studies | Induced apoptosis in KIT D816V mutation-positive cells |

| MDR reversal studies | Enhanced drug accumulation in resistant cell lines |

| Kinase inhibition assays | Low nanomolar IC50 values against KIT and PDGFRA |

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Amino ketones with aromatic substitutions are widely explored for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected β-Amino Ketones

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Halogenated derivatives (e.g., Br, Cl) exhibit enhanced binding to hydrophobic enzyme pockets. For instance, Aldi-4 (4-chlorophenyl variant) showed potent inhibition of aldehyde dehydrogenase (ALDH) due to halogen-mediated interactions with catalytic residues .

- Replacement of halogens with bulkier groups (e.g., cyclohexyl in ) reduces metabolic degradation but may decrease aqueous solubility.

Crystallographic and Hydrogen-Bonding Patterns: Compounds like 3-(4-bromoanilino)-1-phenylpropan-1-one form centrosymmetric dimers via N–H⋯O hydrogen bonds (R22(12) graph-set notation), a feature critical for stabilizing crystal lattices . Similar motifs are expected in the title compound due to its analogous amine and ketone functionalities. The 3,4-dichloroanilino group in the title compound may introduce additional Cl⋯Cl or Cl⋯π interactions, influencing packing efficiency compared to mono-halogenated analogs .

Synthetic Accessibility: β-Amino ketones with electron-withdrawing groups (e.g., 4-Br, 3,4-Cl2) require milder reaction conditions due to increased electrophilicity of the α,β-unsaturated precursor. highlights the use of Ag3PW12O40 as a catalyst for efficient Michael additions .

Spectroscopic and Thermal Properties: Vibrational spectral studies of related bromophenyl-propanones (e.g., 1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-propanone) reveal strong C=O stretching at ~1680 cm⁻¹ and C–Br/C–Cl vibrations in the 500–600 cm⁻¹ range, useful for structural characterization .

Q & A

Q. What are the primary synthetic routes for 1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, and how can reaction conditions be optimized?

The compound can be synthesized via the Mannich reaction , involving a ketone (e.g., 4-bromoacetophenone), formaldehyde, and 3,4-dichloroaniline in refluxing ethanol. Optimization includes controlling stoichiometry (e.g., 1:1.2:1 molar ratio of ketone:amine:formaldehyde) and reaction time (typically 6–12 hours). Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring via TLC and adjusting pH during workup (e.g., neutralization with NaHCO₃) improves yield.

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

- NMR : The aromatic protons in the 4-bromophenyl group appear as a doublet (δ 7.6–7.8 ppm), while the 3,4-dichloroanilino NH proton resonates near δ 8.1–8.3 ppm. The ketone carbonyl signal is typically δ 195–200 ppm in NMR .

- IR : A strong carbonyl stretch (~1680 cm) and N–H bending (~1550 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 387–389 (M) with isotopic patterns matching Br and Cl .

Q. What crystallographic techniques are suitable for resolving its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related propanone derivatives show dihedral angles between aryl rings ranging from 4.8° to 48.1°, influenced by substituent steric effects. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 ensures accuracy .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting nucleophilic regions (e.g., NH group) and electrophilic sites (e.g., carbonyl carbon). Vibrational frequencies computed via DFT align with experimental IR data (R > 0.98), validating force field parameters .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in dihedral angles (e.g., SC-XRD vs. DFT-optimized structures) may arise from crystal packing forces. For example, X-ray data for a similar compound showed a 48.1° dihedral angle, while gas-phase DFT predicted 32.5°. Hybrid QM/MM simulations incorporating solvent effects (e.g., ethanol polarization) improve agreement .

Q. How can reaction pathways for functional group modifications be systematically explored?

- Oxidation : Use PCC (pyridinium chlorochromate) in dichloromethane to convert secondary alcohols (if present) to ketones without over-oxidizing the propanone backbone .

- Substitution : React the NH group with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides. Monitor via NMR for loss of NH proton .

- Cross-coupling : Suzuki-Miyaura reactions with the bromophenyl moiety require Pd(PPh) and aryl boronic acids in THF/NaCO (80°C, 12 hours) .

Q. What advanced spectral techniques aid in detecting trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.